An In-Depth Technical Guide to the Electrochemical Theory of Corrosion Mechanisms
An In-Depth Technical Guide to the Electrochemical Theory of Corrosion Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical theory underpinning corrosion mechanisms. It is designed to serve as a detailed resource, offering insights into the fundamental principles, various forms of corrosion, and the experimental techniques used to study these phenomena.
Fundamental Principles of Electrochemical Corrosion
Corrosion is the deterioration of a material, typically a metal, that results from a chemical or electrochemical reaction with its environment.[1][2][3][4] The electrochemical theory of corrosion posits that the process is analogous to the operation of a galvanic cell, involving both electrical and chemical reactions.[1] For corrosion to occur, an electrochemical cell must form, which requires four key components: an anode, a cathode, an electrolyte, and an electrical connection between the anode and cathode.[5]
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Anode: The site where oxidation occurs, resulting in the loss of metal ions into the electrolyte and the release of electrons. The anodic reaction can be represented generally as:
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M → Mⁿ⁺ + ne⁻
-
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Cathode: The site where reduction occurs. The electrons released at the anode travel through the metal to the cathode, where they are consumed in a reduction reaction.[5] Common cathodic reactions include:
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Oxygen Reduction (neutral or basic solutions): O₂ + 2H₂O + 4e⁻ → 4OH⁻
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Hydrogen Evolution (acidic solutions): 2H⁺ + 2e⁻ → H₂
-
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Electrolyte: An electrically conductive medium, such as water containing dissolved salts, that allows for the movement of ions between the anode and cathode.[5]
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Electrical Connection: The metallic path that allows electrons to flow from the anode to the cathode.
The driving force for corrosion is the potential difference between the anodic and cathodic sites.[6]
Thermodynamics of Corrosion: Pourbaix Diagrams
The thermodynamic tendency of a metal to corrode in an aqueous environment can be visually represented by Pourbaix diagrams, also known as potential-pH diagrams.[7][8][9][10] These diagrams map the stable phases of a metal as a function of electrochemical potential and pH.[7][9][10] A Pourbaix diagram can delineate three distinct regions for a metal:
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Immunity: The region where the metal is thermodynamically stable and will not corrode.[9][10]
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Corrosion: The region where the metal is active and will corrode to form soluble ions.[9][10]
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Passivation: The region where a stable, protective film, typically an oxide or hydroxide, forms on the metal surface, which can significantly reduce the corrosion rate.[9][10][11][12][13][14][15]
Kinetics of Corrosion: Tafel Plots
While thermodynamics predicts the possibility of corrosion, the rate of corrosion is governed by kinetics. The relationship between the rate of an electrochemical reaction and the overpotential (the difference from the equilibrium potential) is described by the Tafel equation.[16] A Tafel plot, which is a graph of the logarithm of current density versus potential, is a powerful tool for studying corrosion kinetics.[17][18][19]
From a Tafel plot, two important parameters can be determined:
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Corrosion Potential (Ecorr): The potential at which the rate of the anodic reaction equals the rate of the cathodic reaction.
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Corrosion Current Density (icorr): The current density at the corrosion potential, which is directly proportional to the corrosion rate.
The Tafel equation is given by:
η = β * log(i / i₀)
where:
-
η is the overpotential
-
β is the Tafel slope
-
i is the current density
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i₀ is the exchange current density
Common Corrosion Mechanisms
Galvanic Corrosion
Galvanic corrosion occurs when two dissimilar metals are in electrical contact in the presence of an electrolyte.[4][6][20][21] A galvanic couple is formed, where the more active metal (with a more negative electrode potential) becomes the anode and corrodes at an accelerated rate, while the more noble metal becomes the cathode and is protected from corrosion.[6][20] The severity of galvanic corrosion depends on several factors, including the potential difference between the two metals, the conductivity of the electrolyte, and the ratio of the cathode to anode surface area.[6]
Pitting Corrosion
Pitting corrosion is a localized form of corrosion that leads to the formation of small holes or "pits" in a metal surface. It is an insidious form of corrosion as it can cause failure of a component with only a small loss of material. Pitting is often initiated by a local breakdown of the passive film on the metal surface. Once a pit forms, the local environment inside the pit can become highly acidic and concentrated with aggressive ions like chlorides, leading to an autocatalytic process of pit growth. The area inside the pit acts as a small anode, while the large, surrounding passive surface acts as the cathode.
Crevice Corrosion
Crevice corrosion is a localized form of corrosion that occurs in confined spaces or crevices where the access of the working fluid from the environment is limited. These crevices can be formed between two metals or between a metal and a non-metallic material. The mechanism of crevice corrosion is similar to pitting corrosion and involves the depletion of oxygen within the crevice. This oxygen depletion creates a differential aeration cell, where the area inside the crevice becomes anodic and the area outside the crevice becomes cathodic. The buildup of positive metal ions inside the crevice and the migration of negative ions, such as chlorides, into the crevice leads to acidification and an accelerated corrosion rate within the crevice.
Quantitative Data in Corrosion Science
Standard Electrode Potentials
The following table presents the standard electrode potentials (E°) for various half-reactions at 25°C. These values are crucial for predicting the direction of galvanic corrosion.
| Half-Reaction (Reduction) | Standard Potential (E°) (Volts) |
| Au³⁺ + 3e⁻ ⇌ Au(s) | +1.50 |
| Pt²⁺ + 2e⁻ ⇌ Pt(s) | +1.20 |
| Ag⁺ + e⁻ ⇌ Ag(s) | +0.80 |
| Cu²⁺ + 2e⁻ ⇌ Cu(s) | +0.34 |
| 2H⁺ + 2e⁻ ⇌ H₂(g) | 0.00 |
| Pb²⁺ + 2e⁻ ⇌ Pb(s) | -0.13 |
| Sn²⁺ + 2e⁻ ⇌ Sn(s) | -0.14 |
| Ni²⁺ + 2e⁻ ⇌ Ni(s) | -0.23 |
| Co²⁺ + 2e⁻ ⇌ Co(s) | -0.28 |
| Cd²⁺ + 2e⁻ ⇌ Cd(s) | -0.40 |
| Fe²⁺ + 2e⁻ ⇌ Fe(s) | -0.44 |
| Cr³⁺ + 3e⁻ ⇌ Cr(s) | -0.74 |
| Zn²⁺ + 2e⁻ ⇌ Zn(s) | -0.76 |
| Al³⁺ + 3e⁻ ⇌ Al(s) | -1.66 |
| Mg²⁺ + 2e⁻ ⇌ Mg(s) | -2.37 |
| Na⁺ + e⁻ ⇌ Na(s) | -2.71 |
| K⁺ + e⁻ ⇌ K(s) | -2.93 |
Source: Data compiled from various standard chemistry reference sources.
Typical Corrosion Rates of Metals
The rate of corrosion is highly dependent on the metal and the specific environment. The following table provides approximate corrosion rates for some common metals in different environments.
| Metal | Environment | Corrosion Rate (mm/year) |
| Carbon Steel | Rural Atmosphere | 0.01 - 0.03 |
| Carbon Steel | Industrial Atmosphere | 0.05 - 0.15 |
| Carbon Steel | Marine Atmosphere | 0.10 - 0.50 |
| Carbon Steel | Seawater (immersed) | 0.10 - 0.20 |
| Zinc | Rural Atmosphere | 0.001 - 0.002 |
| Zinc | Industrial Atmosphere | 0.005 - 0.015 |
| Zinc | Marine Atmosphere | 0.002 - 0.007 |
| Aluminum | Rural Atmosphere | < 0.001 |
| Aluminum | Industrial Atmosphere | 0.001 - 0.003 |
| Aluminum | Marine Atmosphere | 0.001 - 0.004 |
| Copper | Rural Atmosphere | 0.001 - 0.002 |
| Copper | Industrial Atmosphere | 0.002 - 0.005 |
| Copper | Marine Atmosphere | 0.002 - 0.004 |
| Stainless Steel (304) | Rural Atmosphere | < 0.001 |
| Stainless Steel (304) | Seawater (immersed) | < 0.001 (pitting may occur) |
Source: Compiled from various corrosion handbooks and materials science databases.
Experimental Protocols for Corrosion Analysis
Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to characterize the anodic and cathodic behavior of a metal in a specific electrolyte.
Methodology (based on ASTM G5 and G59):
-
Specimen Preparation: The working electrode (the metal sample) is typically polished to a specific grit finish (e.g., 600-grit SiC paper), cleaned with a solvent (e.g., acetone), rinsed with deionized water, and dried.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite). The electrodes are immersed in the test electrolyte.
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Open Circuit Potential (OCP) Measurement: The potential of the working electrode is monitored with respect to the reference electrode until a stable value is reached. This is the corrosion potential (Ecorr).
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Potential Scan: A potentiostat is used to apply a potential to the working electrode and scan it at a constant rate (e.g., 0.167 mV/s) from a potential cathodic to Ecorr to a potential anodic to Ecorr.
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Data Acquisition: The current response is measured as a function of the applied potential.
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Data Analysis: The data is plotted as potential versus the logarithm of the current density to generate a Tafel plot. The linear portions of the anodic and cathodic branches are extrapolated to their intersection point to determine Ecorr and icorr.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the corrosion resistance of a metal, often with a protective coating, by measuring its impedance over a range of frequencies.
Methodology:
-
Specimen and Cell Setup: Similar to potentiodynamic polarization, a three-electrode cell is typically used.
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OCP Stabilization: The system is allowed to stabilize at its open circuit potential.
-
AC Perturbation: A small amplitude AC potential (e.g., 10-50 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
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Impedance Measurement: The resulting AC current response is measured, and the impedance (Z) is calculated at each frequency. The impedance is a complex quantity, consisting of a real and an imaginary part.
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Data Presentation: The impedance data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
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Equivalent Circuit Modeling: The impedance data is modeled using an equivalent electrical circuit that represents the physical and chemical processes occurring at the electrode-electrolyte interface. This allows for the quantification of parameters such as solution resistance, coating capacitance, and charge transfer resistance, which is inversely proportional to the corrosion rate.
Salt Spray (Fog) Test
Objective: To perform an accelerated corrosion test to assess the relative corrosion resistance of coated and uncoated metallic materials.
Methodology (based on ASTM B117):
-
Test Specimen Preparation: Specimens are cleaned to remove any contaminants that could affect the test results.
-
Apparatus: A closed salt spray cabinet is used, capable of maintaining a controlled temperature and a corrosive salt fog.
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Salt Solution: A 5% sodium chloride solution in distilled or deionized water is prepared, with a pH maintained between 6.5 and 7.2.[1][17]
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Test Conditions: The cabinet temperature is maintained at 35°C ± 2°C.[17] The salt solution is atomized with compressed air to create a fine fog that settles on the test specimens.
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Specimen Exposure: The specimens are placed in the cabinet at an angle (typically 15-30 degrees from the vertical) to ensure uniform exposure to the salt fog.
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Test Duration: The duration of the test can range from a few hours to thousands of hours, depending on the material and the required level of corrosion resistance.
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Evaluation: At specified intervals or at the end of the test, the specimens are removed, rinsed, and evaluated for signs of corrosion, such as rusting, blistering, or other forms of degradation.
Conclusion
The electrochemical theory of corrosion provides a robust framework for understanding and mitigating the degradation of metallic materials. By comprehending the fundamental principles of anodic and cathodic reactions, the thermodynamics of corrosion stability, and the kinetics of corrosion rates, researchers and professionals can make informed decisions in material selection, system design, and the development of corrosion prevention strategies. The experimental techniques outlined in this guide are essential tools for evaluating material performance and for advancing the science of corrosion and its control.
References
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